molecular formula C17H15NO3 B7546094 Benzo[1,3]dioxole-5-carboxylic Acid indan-1-ylamide

Benzo[1,3]dioxole-5-carboxylic Acid indan-1-ylamide

Cat. No.: B7546094
M. Wt: 281.30 g/mol
InChI Key: CEQQIEMEEMPORG-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxole-5-carboxylic Acid indan-1-ylamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzo[1,3]dioxole ring fused with an indan-1-ylamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,3]dioxole-5-carboxylic Acid indan-1-ylamide typically involves multiple steps, starting with the preparation of benzo[1,3]dioxole-5-carboxylic acid. This can be achieved through the reaction of 1,3-benzodioxole with carbon dioxide under high pressure and temperature conditions. The resulting carboxylic acid is then coupled with indan-1-ylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Benzo[1,3]dioxole-5-carboxylic Acid indan-1-ylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Halogenated derivatives, substituted aromatic compounds

Scientific Research Applications

Benzo[1,3]dioxole-5-carboxylic Acid indan-1-ylamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzo[1,3]dioxole-5-carboxylic Acid indan-1-ylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Benzo[1,3]dioxole-5-carboxylic Acid indan-1-ylamide can be compared with similar compounds such as:

    Piperonylic acid: Another benzo[1,3]dioxole derivative with different functional groups.

    3,4-Methylenedioxybenzoic acid: Shares the benzo[1,3]dioxole core but has distinct chemical properties and applications.

    1,3-Benzodioxole-5-carboxylic acid: A precursor in the synthesis of this compound.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-17(12-6-8-15-16(9-12)21-10-20-15)18-14-7-5-11-3-1-2-4-13(11)14/h1-4,6,8-9,14H,5,7,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQQIEMEEMPORG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared in a similar manner to example 4 using benzo[1,3]dioxole-5-carboxylic acid and indan-1-ylamine. MS (M+H, 282.2).
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